molecular formula C12H19ClN2O2S B1519074 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide CAS No. 1036431-90-9

3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide

Cat. No.: B1519074
CAS No.: 1036431-90-9
M. Wt: 290.81 g/mol
InChI Key: HCMWAASMUQCGFT-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide is a chemical compound with the molecular formula C12H19ClN2O2S. It is a derivative of benzenesulfonamide, featuring an amino group (-NH2) and a chloro group (-Cl) on the benzene ring, as well as two propyl groups (-C3H7) attached to the nitrogen atom of the sulfonamide group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide typically involves the following steps:

  • Benzene Sulfonation: Benzene is first sulfonated to produce benzenesulfonic acid.

  • Chlorination: The benzenesulfonic acid undergoes chlorination to introduce the chloro group, resulting in 4-chlorobenzenesulfonic acid.

  • Amination: The chloro group is then substituted with an amino group to form 4-chloroaniline.

  • N-Propyl Derivatization: Finally, the amino group is reacted with propyl chloride to yield this compound.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitroso derivatives.

  • Reduction: The chloro group can be reduced to form aniline derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the chloro and amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitrous acid (HNO2).

  • Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and alkyl halides are employed.

Major Products Formed:

  • Oxidation: Nitroso derivatives.

  • Reduction: Aniline derivatives.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide is compared with other similar compounds, such as:

  • 4-Amino-N,N-dipropylbenzenesulfonamide: Similar structure but lacks the chloro group.

  • 3-Amino-4-chlorobenzenesulfonamide: Similar structure but lacks the N,N-dipropyl groups.

  • N,N-Dipropylbenzenesulfonamide: Lacks both the amino and chloro groups.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-amino-4-chloro-N,N-dipropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O2S/c1-3-7-15(8-4-2)18(16,17)10-5-6-11(13)12(14)9-10/h5-6,9H,3-4,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMWAASMUQCGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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